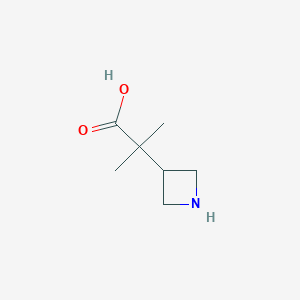![molecular formula C20H26N2O3 B2477976 1-[4-[(3S)-3-Methoxypyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one CAS No. 2197599-42-9](/img/structure/B2477976.png)
1-[4-[(3S)-3-Methoxypyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[(3S)-3-Methoxypyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one is a complex organic compound known for its significant role in medicinal chemistry and pharmacology. The structure of this compound combines a methoxypyrrolidine moiety, a phenylpiperidine core, and a prop-2-en-1-one functionality, contributing to its unique chemical and biological properties.
Synthetic Routes and Reaction Conditions:
Step 1: The synthesis starts with the preparation of the methoxypyrrolidine component, typically through the reaction of 3-methoxypropanolamine with a suitable carbonyl source.
Step 2: The phenylpiperidine core is synthesized via a nucleophilic aromatic substitution reaction involving phenylamine and a chlorinated piperidine derivative.
Step 3: Industrial Production Methods:
The industrial production generally employs optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to improve yield and purity. Solvent choice and purification techniques are crucial for achieving high-quality end products.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, forming various oxidative derivatives, especially at the methoxy and prop-2-en-1-one groups.
Reduction: Reduction reactions may target the carbonyl groups, leading to the formation of corresponding alcohols or amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly affecting the phenyl and piperidine rings. Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents Halogenated compounds, sulfonyl chlorides. : Substitution reagents: Halogenated compounds, sulfonyl chlorides. Major Products Formed:
Oxidative derivatives with hydroxyl or carbonyl functionalities.
Reduced forms such as alcohols or amines.
Substituted phenylpiperidine derivatives.
Chemistry:
Used as a model compound in studies exploring reaction mechanisms and organic synthesis techniques. Biology:
Acts as a ligand in receptor binding studies to understand protein-ligand interactions. Medicine:
Investigated for its potential therapeutic effects, particularly in pain management and neurological disorders. Industry:
Utilized in the development of pharmaceuticals and fine chemicals, serving as a building block for more complex molecules.
Molecular Targets and Pathways:
This compound exhibits its effects through interactions with specific receptors in the central nervous system, modulating neurotransmitter activity.
The methoxypyrrolidine moiety may enhance binding affinity, while the phenylpiperidine structure provides specificity towards certain receptor subtypes.
Prop-2-en-1-one groups facilitate crosslinking and interactions with biological macromolecules, contributing to its pharmacological profile.
Comparison:
Compared to other methoxypyrrolidine and phenylpiperidine derivatives, this compound offers a unique combination of structural features that enhance its pharmacodynamic and pharmacokinetic properties. List of Similar Compounds:
1-(4-phenylpiperidin-1-yl)propan-2-one
1-[4-(3-methoxypyrrolidin-1-yl)-4-phenylpiperidin-1-yl]ethanone
1-(4-phenyl-4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)propan-1-one
This article provides a thorough overview of this compound, shedding light on its synthesis, chemical behavior, and scientific applications. What else can we dive into?
Propriétés
IUPAC Name |
1-[4-[(3S)-3-methoxypyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-3-18(23)21-13-10-20(11-14-21,16-7-5-4-6-8-16)19(24)22-12-9-17(15-22)25-2/h3-8,17H,1,9-15H2,2H3/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPGMKUSRRKGMI-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCN(C1)C(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-[2-(diethylamino)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2477897.png)
![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2477898.png)
![5-[(4-methylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2477899.png)

![(5E)-3-benzyl-5-{[2-(cyclohexylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2477902.png)
![(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2477904.png)


![N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenoxybenzamide](/img/structure/B2477910.png)
![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]prop-2-enamide](/img/structure/B2477911.png)



